ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate
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Overview
Description
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Coupling reactions: The aromatic and heterocyclic components are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Chemical Reactions Analysis
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by altering the activity of key proteins and enzymes involved in signal transduction.
Comparison with Similar Compounds
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE can be compared with other similar compounds such as:
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but differ in their specific substituents and resulting properties.
Trifluoromethylated Aromatics: These compounds share the trifluoromethyl group, which imparts unique electronic properties, but differ in their overall structure and reactivity.
Properties
Molecular Formula |
C21H18ClF3N4O5S2 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propanoate |
InChI |
InChI=1S/C21H18ClF3N4O5S2/c1-2-34-18(31)20(21(23,24)25,28-17(30)13-4-3-5-14(22)12-13)27-15-6-8-16(9-7-15)36(32,33)29-19-26-10-11-35-19/h3-12,27H,2H2,1H3,(H,26,29)(H,28,30) |
InChI Key |
SVOHQIWBWJEKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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